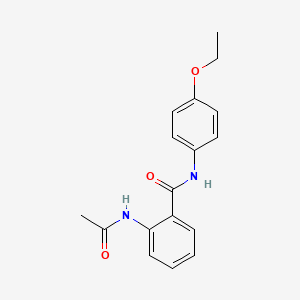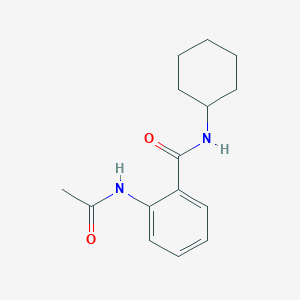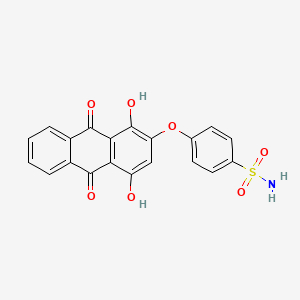
4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide
Overview
Description
4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes both anthraquinone and sulfonamide functional groups. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using strong oxidizing agents such as potassium dichromate or nitric acid.
Introduction of Hydroxy Groups:
Attachment of Benzenesulfonamide Group: The final step involves the attachment of the benzenesulfonamide group to the anthraquinone core. This can be done through a nucleophilic substitution reaction using benzenesulfonyl chloride and a suitable base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinone structure to a hydroquinone structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzenesulfonyl chloride, pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials and as a component in analytical reagents.
Mechanism of Action
The mechanism of action of 4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the sulfonamide group can interact with enzymes and proteins, inhibiting their activity and contributing to the compound’s antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as a chemotherapeutic agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer treatment.
Uniqueness
4-(1,4-Dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide is unique due to its combination of anthraquinone and sulfonamide functional groups. This dual functionality allows it to exhibit a wide range of biological activities, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7S/c21-29(26,27)11-7-5-10(6-8-11)28-15-9-14(22)16-17(20(15)25)19(24)13-4-2-1-3-12(13)18(16)23/h1-9,22,25H,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWISTDRFDOULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide](/img/structure/B3833460.png)
![4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B3833473.png)
![N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B3833479.png)
![4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B3833484.png)
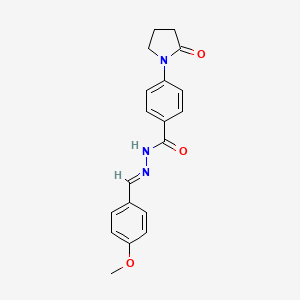
![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3833497.png)
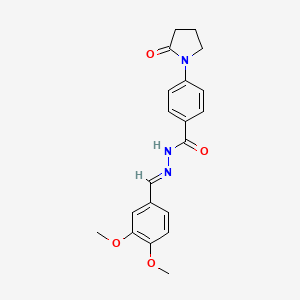
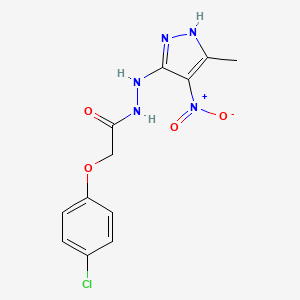
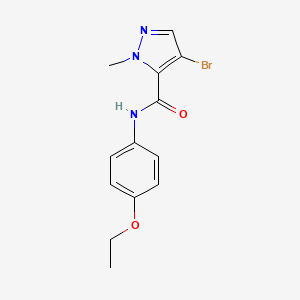

![N-[4-(benzoylamino)phenyl]-2-nitrobenzamide](/img/structure/B3833549.png)
